

# What is the chemical structure of Neolitsine

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## Compound of Interest

|                |            |
|----------------|------------|
| Compound Name: | Neolitsine |
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## An In-depth Technical Guide to Neolitsine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, physicochemical properties, spectroscopic data, biological activities, and experimental protocols related to the aporphine alkaloid, **Neolitsine**.

## Chemical Structure and Identification

**Neolitsine** is a naturally occurring aporphine alkaloid. Its core structure is a tetracyclic system derived from benzylisoquinoline precursors. The absolute configuration of the naturally occurring enantiomer is typically (+)-**Neolitsine**.

| Identifier        | Value   |
|-------------------|---|
| IUPAC Name        | (12S)-13-methyl-5,7,19,21-tetraoxa-13-azahexacyclo[10.10.1.0 <sup>2,10</sup> .0 <sup>4,8</sup> .0 <sup>16,23</sup> .0 <sup>18,22</sup> ]tricos- $\alpha$ -1(23),2,4(8),9,16,18(22)-hexaene[1] |
| Molecular Formula | C <sub>19</sub> H <sub>17</sub> NO <sub>4</sub> [1]   |
| Molecular Weight  | 323.3 g/mol [1]   |
| CAS Number        | 2466-42-4[1]  |
| SMILES            | CN1CCC2=CC3=C(C4=C2[C@H]1CC5=CC6=C(C=C54)OCO6)OCO3[1]   |
| InChI             | InChI=1S/C19H17NO4/c1-20-3-2-10-5-16-19(24-9-23-16)18-12-7-15-14(21-8-22-15)6-11(12)4-13(20)17(10)18/h5-7,13H,2-4,8-9H2,1H3/t13-/m0/s1[1]   |
| InChIKey          | GKEOKAJRKHTDOS-ZDUSSCGKSA-N[1]  |

## Physicochemical and Spectroscopic Data

Below is a summary of the known physicochemical and spectroscopic properties of **Neolitsine**.

**Table 2.1: Physicochemical Properties**

| Property                     | Value                            | Source                        |
|------------------------------|----------------------------------|-------------------------------|
| Melting Point                | 195-197 °C                       | (Literature Value)            |
| Solubility                   | Soluble in methanol, chloroform. | (General Alkaloid Solubility) |
| XLogP3                       | 3.1                              | (Computed)[1]                 |
| Hydrogen Bond Donor Count    | 0                                | (Computed)[1]                 |
| Hydrogen Bond Acceptor Count | 5                                | (Computed)[1]                 |

## Table 2.2: Spectroscopic Data

| Technique              | Data  |
|------------------------|---|
| <sup>1</sup> H-NMR     | Data to be populated from experimental sources. |
| <sup>13</sup> C-NMR    | Data to be populated from experimental sources. |
| IR (Infrared)          | Data to be populated from experimental sources. |
| MS (Mass Spectrometry) | Data to be populated from experimental sources. |

Note: Specific experimental spectroscopic data requires access to dedicated chemical databases and literature which are not fully available through the current search capabilities. The table structure is provided for when such data is obtained.

## Biological Activity

**Neolitsine** has been investigated for a range of biological activities. A summary of the quantitative data is presented below.

## Table 3.1: Biological Activity of Neolitsine

| Activity     | Assay                                | Target/Cell Line     | Result (IC <sub>50</sub> /EC <sub>90</sub> ) |
|--------------|--------------------------------------|----------------------|--|
| Anthelmintic | Haemonchus contortus larval motility | Haemonchus contortus | EC <sub>90</sub> : 6.4 µg/mL                 |

## Experimental Protocols

Detailed methodologies for the isolation and synthesis of **Neolitsine** are crucial for its further study and development.

## Isolation of (+)-Neolitsine from *Cissampelos capensis*

Objective: To isolate (+)-**Neolitsine** from the aerial parts of *Cissampelos capensis*.

Methodology:

- Extraction: The dried and powdered aerial parts of *Cissampelos capensis* are extracted with methanol (MeOH) at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.
- Fractionation: The crude MeOH extract is subjected to bioassay-guided fractionation. This typically involves liquid-liquid partitioning and/or column chromatography.
- Chromatographic Purification: The active fractions are further purified using techniques such as silica gel column chromatography and/or preparative thin-layer chromatography (TLC), eluting with a suitable solvent system (e.g., a gradient of chloroform and methanol).
- Characterization: The structure of the isolated compound is elucidated and confirmed using spectroscopic methods including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), and by comparison with literature data.

## Synthesis of ( $\pm$ )-**Neolitsine**

Objective: To confirm the structure of **Neolitsine** through the total synthesis of its racemic form.

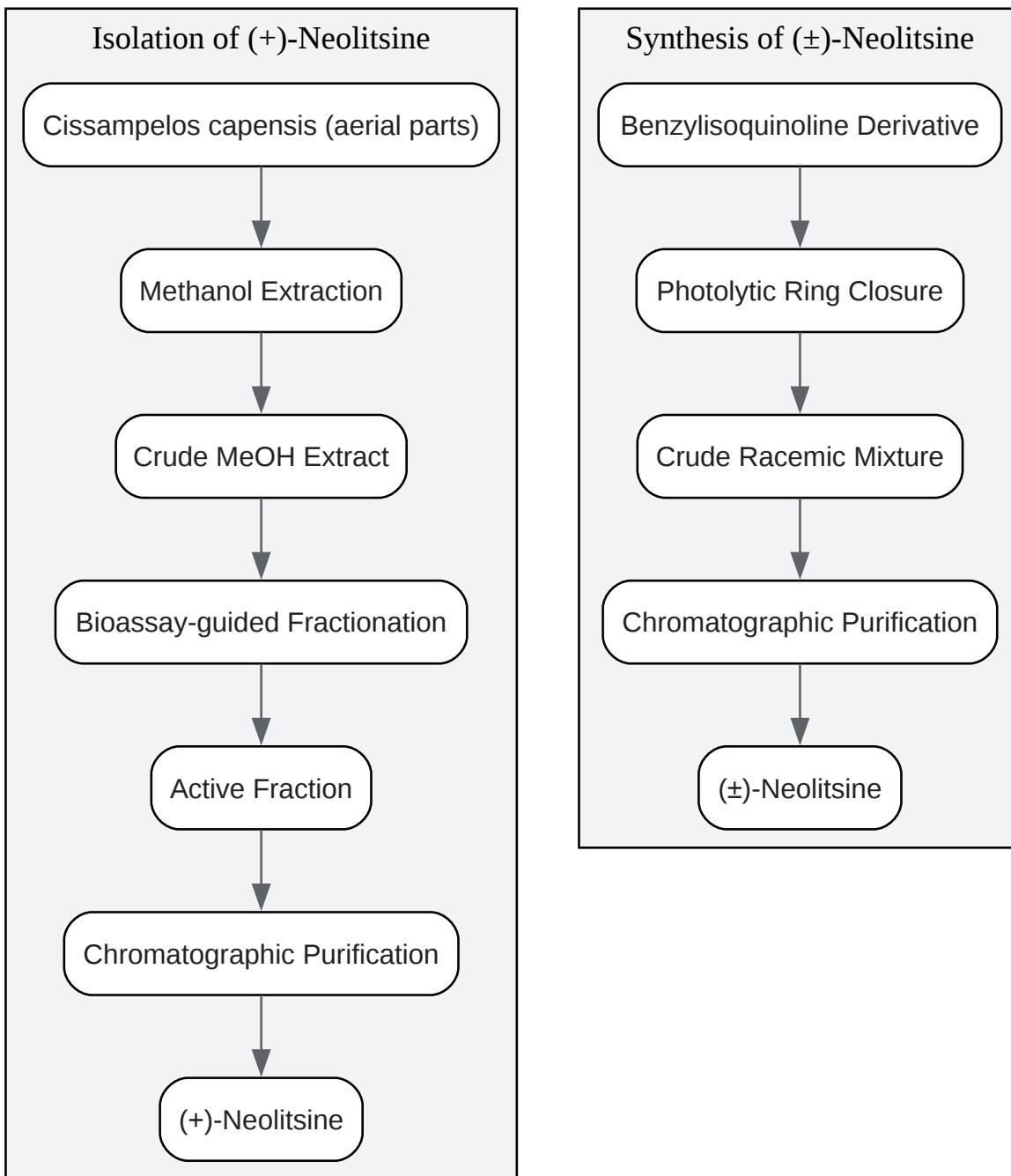
Methodology: The synthesis of ( $\pm$ )-**Neolitsine** has been achieved via a photolytic ring closure of a benzylisoquinoline derivative.[\[2\]](#)

- Precursor Synthesis: A suitable N-methylated benzylisoquinoline precursor is synthesized. This precursor contains the necessary carbon skeleton and functional groups for the subsequent cyclization.
- Photolytic Cyclization: The benzylisoquinoline derivative is subjected to photochemical irradiation, typically using a high-pressure mercury lamp. This step induces an intramolecular cyclization to form the aporphine core structure.
- Purification: The resulting racemic **Neolitsine** is purified from the reaction mixture using standard chromatographic techniques.

- Confirmation: The structure of the synthetic product is confirmed by comparing its spectroscopic data with that of the natural product.

## Diagrams and Visualizations

To aid in the understanding of the experimental workflow for obtaining **Neolitsine**, the following diagrams are provided.



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Caption: Experimental workflows for the isolation and synthesis of **Neolitsine**.

Disclaimer: This document is intended for informational purposes for a scientific audience. The experimental protocols are summaries and require reference to the original publications for detailed procedures and safety precautions.

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## References

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